molecular formula C9H5BrF3NS B12848620 6-Bromo-3-(trifluoromethylthio)indole

6-Bromo-3-(trifluoromethylthio)indole

Cat. No.: B12848620
M. Wt: 296.11 g/mol
InChI Key: DZYJPMPNWAWWIT-UHFFFAOYSA-N
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Description

6-Bromo-3-(trifluoromethylthio)indole is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The presence of bromine and trifluoromethylthio groups in this compound makes it particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the palladium-catalyzed reaction of 2-alkynylaniline with trifluoromethanesulfanylamide in the presence of bismuth (III) chloride . This reaction is crucial for the successful formation of the trifluoromethylthio group.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the use of palladium-catalyzed reactions and other transition metal-catalyzed processes are common in the large-scale synthesis of similar indole derivatives.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(trifluoromethylthio)indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted indoles with different functional groups.

Scientific Research Applications

6-Bromo-3-(trifluoromethylthio)indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-3-(trifluoromethylthio)indole involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, influencing biological pathways. The presence of bromine and trifluoromethylthio groups can enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-Bromoindole: Lacks the trifluoromethylthio group.

    6-Chloro-3-(trifluoromethylthio)indole: Contains chlorine instead of bromine.

    3-(Trifluoromethylthio)indole: Lacks the bromine atom.

Uniqueness

6-Bromo-3-(trifluoromethylthio)indole is unique due to the presence of both bromine and trifluoromethylthio groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C9H5BrF3NS

Molecular Weight

296.11 g/mol

IUPAC Name

6-bromo-3-(trifluoromethylsulfanyl)-1H-indole

InChI

InChI=1S/C9H5BrF3NS/c10-5-1-2-6-7(3-5)14-4-8(6)15-9(11,12)13/h1-4,14H

InChI Key

DZYJPMPNWAWWIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2SC(F)(F)F

Origin of Product

United States

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